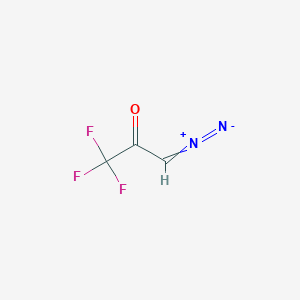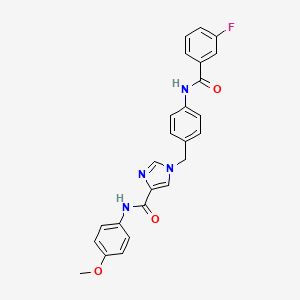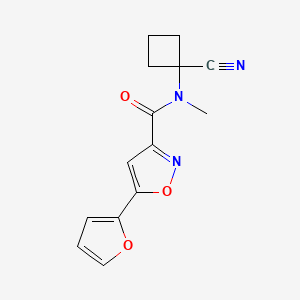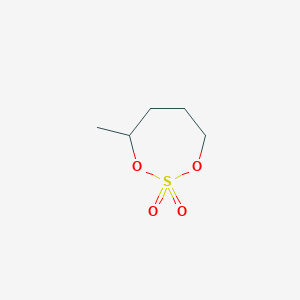![molecular formula C11H9ClN2O B2589074 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine CAS No. 2198507-68-3](/img/structure/B2589074.png)
5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a methoxy group attached to another pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine typically involves the reaction of 5-chloro-2-hydroxypyridine with 3-chloromethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial and antiviral activities.
Materials Science: The compound can be used in the development of new materials with specific electronic properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxypyridine: Similar in structure but lacks the additional pyridine ring.
3-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a methoxy group.
Uniqueness
5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine is unique due to the presence of both a chloro and a methoxy group on different pyridine rings, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can provide distinct electronic and steric properties compared to similar compounds.
Properties
IUPAC Name |
5-chloro-2-(pyridin-3-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMGCFIVHSPVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2,5-dimethylfuran-3-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2588991.png)


![3-{4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzoic acid](/img/structure/B2588998.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2589000.png)
![N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2589001.png)


![N-(4-bromophenyl)-2-cyano-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2589007.png)
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride](/img/structure/B2589008.png)
![N-(2,6-dimethylphenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2589010.png)
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2589013.png)
![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2589014.png)
